molecular formula C18H19N5O3 B15216193 9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide CAS No. 89459-47-2

9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide

Cat. No.: B15216193
CAS No.: 89459-47-2
M. Wt: 353.4 g/mol
InChI Key: WYJPXOIYHVVTFV-UHFFFAOYSA-N
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Description

9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide is a synthetic organic compound belonging to the class of acridines Acridines are known for their planar tricyclic structure, which allows them to intercalate into DNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide typically involves multiple steps, starting from commercially available acridine derivatives. The key steps include nitration, amination, and carboxamidation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Reduction: Formation of 9-Amino-N-[2-(dimethylamino)ethyl]-2-aminoacridine-4-carboxamide.

    Substitution: Formation of various substituted acridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its ability to intercalate into DNA makes it a valuable tool for studying DNA interactions and developing new materials.

Biology

In biological research, this compound is used to study DNA-binding properties and the effects of DNA intercalation on cellular processes. It serves as a model compound for understanding the mechanisms of action of DNA-intercalating agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential as an anticancer agent. Its ability to intercalate into DNA and disrupt cellular replication makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of dyes and pigments due to its vibrant color and stability

Mechanism of Action

The primary mechanism of action of 9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the normal helical structure of the DNA. This intercalation can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. The compound targets DNA and interacts with topoisomerase enzymes, further enhancing its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide is unique due to its specific substitution pattern, which enhances its DNA-binding affinity and biological activity. The presence of the nitro group adds to its versatility in undergoing various chemical reactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

89459-47-2

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

9-amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide

InChI

InChI=1S/C18H19N5O3/c1-22(2)8-7-20-18(24)14-10-11(23(25)26)9-13-16(19)12-5-3-4-6-15(12)21-17(13)14/h3-6,9-10H,7-8H2,1-2H3,(H2,19,21)(H,20,24)

InChI Key

WYJPXOIYHVVTFV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=CC2=C(C3=CC=CC=C3N=C12)N)[N+](=O)[O-]

Origin of Product

United States

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